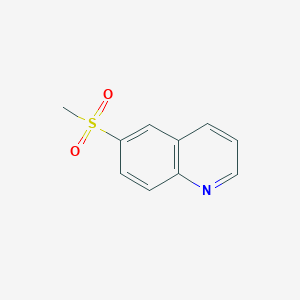

6-(Methylsulfonyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXTUJFKCPIINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332687 | |

| Record name | 6-methanesulfonylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-29-6 | |

| Record name | 6-(Methylsulfonyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89770-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methanesulfonylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(METHYLSULFONYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Strategies for 6 Methylsulfonyl Quinoline and Its Derivatives

Direct Synthesis Approaches for 6-(Methylsulfonyl)quinoline

Direct synthetic routes to this compound primarily involve the introduction of the methylsulfonyl group onto a pre-existing quinoline (B57606) scaffold. These methods are advantageous for their straightforwardness and efficiency.

Oxidation of Precursor Sulfides and Thioethers for Methylsulfonyl Incorporation

A prevalent and effective method for synthesizing this compound is the oxidation of its corresponding sulfide (B99878) precursor, 6-(methylthio)quinoline. rsc.orgmolaid.com This transformation is a key step in creating the sulfonyl group.

Researchers have developed clean oxidation conditions using molecular oxygen. rsc.org In a typical procedure, 6-(methylthio)quinoline is heated in the presence of a high-boiling point ether solvent under an oxygen atmosphere to yield this compound. rsc.org This method is notable for avoiding harsh or toxic oxidizing agents.

Another approach involves the use of oxidizing agents like m-Chloroperoxybenzoic acid (m-CPBA). This reagent is effective in converting 2-methylthioquinolines to their corresponding 2-methylsulfonyl derivatives, which can then undergo further reactions. acs.org Similarly, hydrogen peroxide in acetic acid has been utilized for the oxidation of a methylthio group on a quinoline ring to a methylsulfonyl group.

For instance, the oxidation of (R/S)-1,2,3,4-tetrahydro-2,2-dimethyl-8-methylthio-6-trifluoromethyl-9-pyrido[3,2-g]quinoline yields the corresponding methylsulfinyl derivative, highlighting a related sulfoxidation reaction. google.com

| Precursor | Oxidizing Agent/Conditions | Product | Reference |

| 6-(methylthio)quinoline | Molecular Oxygen, bis(2-butoxyethyl)ether, 100°C | This compound | rsc.org |

| 2-methylthio-3-benzoylquinolines | m-CPBA | (2-methylsulfonyl)quinoline | acs.org |

| 4-methoxy-8-(methylthio)-quinoline | H₂O₂ in acetic acid, 60°C | 4-Methoxy-8-(methylsulfonyl)quinoline |

Visible Light-Mediated Catalytic Approaches to Sulfonylated Quinolines

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. These methods offer mild reaction conditions and unique reactivity patterns. acs.orgcjcatal.commdpi.comacs.orgnih.gov

One such approach involves the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids. cjcatal.com This reaction proceeds at room temperature using an organic dye as a photocatalyst and ambient air as the oxidant, providing a green synthetic route to 2-sulfonylquinolines. cjcatal.com While this specifically functionalizes the 2-position, the principles can be extended to other isomers.

Another innovative visible-light-induced method is the cascade sulfonylation/cyclization to produce quinoline-2,4-diones under photocatalyst-free conditions. mdpi.com Furthermore, sulfonated indolo[1,2-a]quinolines have been synthesized through a visible-light-induced tandem cyclization of unactivated indoloalkynes with sodium sulfinates. acs.orgnih.gov These reactions showcase the utility of visible light in constructing complex sulfonylated quinoline derivatives. acs.org

Synthetic Routes to Elaborated this compound Analogs

The synthesis of more complex analogs of this compound often requires multi-step sequences, including the formation of the quinoline ring itself, followed by or concurrent with the introduction of the methylsulfonyl group.

Multi-component Reaction Architectures for Quinoline Ring Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, offering high atom economy and procedural simplicity. rsc.orgrsc.orgnih.gov Several MCRs have been developed for the synthesis of quinoline derivatives, which can then be further functionalized. researchgate.netresearchgate.net

For example, the Biginelli reaction, a well-known MCR, can be used to produce dihydropyrimidine-2-thiones. These can be S-alkylated and then oxidized to 2-methylsulfonyl-pyrimidines, which are precursors for various substituted pyrimidines through displacement of the sulfonyl group. researchgate.net While not directly yielding a quinoline, this illustrates the strategy of using MCRs to build heterocyclic systems that can be precursors to or analogs of sulfonylated quinolines.

More directly, MCRs involving arynes, quinolines, and aldehydes have been reported for the diastereoselective synthesis of benzoxazino quinoline derivatives. nih.gov The development of novel MCRs for quinoline synthesis is an active area of research, with the potential to streamline the synthesis of complex molecules like this compound analogs. rsc.org

Strategic Functionalization of Quinoline Precursors with Methylsulfonyl Groups

A common strategy for synthesizing this compound derivatives involves starting with a pre-functionalized quinoline, such as a halogenated quinoline, and then introducing the methylsulfonyl group. smolecule.com

For example, starting with 6-Bromo-4-chloroquinoline, a two-step synthetic scheme can be employed. openlabnotebooks.org This involves a Suzuki cross-coupling reaction to substitute the bromine, followed by substitution of the chlorine. openlabnotebooks.org However, selectivity can be a challenge. openlabnotebooks.org An alternative route involves treating 6-chloroquinolin-4-ol (B1267320) with triflic anhydride (B1165640) to form 6-chloroquinolin-4-yl trifluoromethanesulfonate, which can then undergo a Suzuki coupling. openlabnotebooks.org

The introduction of the methylsulfonyl group can also be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride. smolecule.com This can be part of a multi-step synthesis to produce compounds like 6-(Methylsulfonyl)quinolin-4-amine. smolecule.com

| Precursor | Reagents | Key Transformation | Product Class | Reference |

| 6-Bromo-4-chloroquinoline | Boronic acid/ester, then nucleophile | Sequential Suzuki coupling and nucleophilic substitution | Substituted quinolines | openlabnotebooks.org |

| 6-chloroquinolin-4-ol | Triflic anhydride, then boronic acid | Formation of triflate, then Suzuki coupling | Substituted quinolines | openlabnotebooks.org |

| Substituted anilines and quinoline derivatives | Condensation, then sulfonylation | Ring formation followed by functionalization | 6-(Methylsulfonyl)quinolin-4-amine derivatives | smolecule.com |

Nucleophilic Substitution Reactions for Diversification of Quinoline Derivatives

Once the this compound core is established, nucleophilic substitution reactions provide a powerful means for further diversification. The methylsulfonyl group itself can act as a leaving group, or other functional groups on the quinoline ring can be displaced.

For instance, the chloro group in 4-chloro-6-(methylsulfonyl)quinoline (B1457061) is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. smolecule.com Similarly, the amine group in 6-(Methylsulfonyl)quinolin-4-amine can act as a nucleophile in reactions with electrophiles. smolecule.com

In some cases, the methylsulfonyl group can be displaced by nucleophiles. For example, 2-methylsulfonyl-pyrimidines serve as excellent precursors for a variety of 2-substituted pyrimidines via displacement of the reactive sulfonyl group with nitrogen, oxygen, sulfur, and carbon nucleophiles. researchgate.net This reactivity can be extended to the quinoline series, where a methylsulfonyl group at an activated position could be replaced. For example, 2-alkyl/aryl aminoquinolines can be synthesized through the replacement of a methylsulfonyl group with appropriate amines. acs.org

Regioselective Late-Stage C-H Functionalization of Azines

Late-stage C-H functionalization has emerged as a powerful tool in synthetic chemistry, allowing for the direct modification of complex molecules at a late stage of the synthesis, thus avoiding de novo synthesis of each new analogue. researchgate.net Azines, such as quinoline, present unique challenges and opportunities in C-H functionalization due to their electron-deficient nature and the presence of the Lewis basic nitrogen atom. nih.govnih.govmdpi.com The functionalization of the quinoline ring is a key strategy for expanding its chemical space and enhancing the pharmacological profile of its derivatives. rsc.org

The regioselectivity of C-H functionalization on the quinoline ring is a critical aspect, and various strategies have been developed to control the position of the incoming substituent. Transition-metal catalysis is a predominant approach, where the choice of catalyst, ligands, and reaction conditions can dictate the outcome of the reaction. nih.govrsc.org The inherent reactivity of the C-H bonds in quinoline can be modulated by directing groups, which can steer the functionalization to a specific position. rsc.org

While the direct late-stage C-H functionalization of this compound is not extensively documented in dedicated studies, general principles of azine functionalization can be applied. The quinoline nitrogen atom itself can act as an endogenous directing group, often facilitating functionalization at the C2 and C8 positions. nih.govrsc.org For functionalization at other positions, such as the C6 position where the methylsulfonyl group resides in the target compound, specific directing group strategies or the inherent electronic effects of the substituent would play a crucial role.

One relevant strategy is the directed C-H sulfonylation of quinoline derivatives. For instance, in the synthesis of 4-chloro-6-(methylsulfonyl)quinoline, the quinoline nitrogen can direct a metal catalyst to activate a remote C-H bond at the C6 position. smolecule.com This process typically involves the formation of a metallacycle intermediate, which then undergoes a reaction with a sulfonylating agent to introduce the sulfonyl group. smolecule.com The regioselectivity is governed by the geometric constraints of the metallacycle. smolecule.com

A variety of transition metals, including palladium, rhodium, and copper, have been employed in the C-H functionalization of quinolines. nih.gov The selection of the appropriate catalytic system is crucial for achieving the desired regioselectivity and yield. For example, palladium-catalyzed C-H activation has been shown to be effective for the functionalization of quinoline at various positions. smolecule.com

Table 1: Strategies for Regioselective C-H Functionalization of Quinolines

| Strategy | Catalyst/Reagents | Position(s) Functionalized | Mechanistic Feature | Reference |

| Directed C-H Sulfonylation | Palladium acetate, Ligands, Sulfonyl chloride | C6 | Formation of a metallacycle intermediate directed by the quinoline nitrogen. | smolecule.com |

| C2 Heteroarylation of Quinoline N-oxide | Pd(OAc)₂, Ag₂CO₃, Tetrabutylammonium bromide | C2 | C-H functionalization selectively occurring at position 3 of the indole. | nih.gov |

| C2-Sulfoximination of Quinoline-N-oxides | CuBr | C2 | Dual C-H/N-H dehydrogenative coupling. | nih.gov |

| C8 Allylation of Quinoline N-oxide | Rhodium catalyst, Vinylcyclopropanes | C8 | Rh(III)–Rh(I)–Rh(III) catalytic cycle. | rsc.org |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. researchgate.netacs.orgnih.govresearchgate.net Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. acs.orgnih.gov Consequently, the development of eco-friendly alternatives is a major focus of current research.

Several green chemistry approaches are applicable to the synthesis of this compound and its derivatives. These include the use of greener solvents, alternative energy sources, and catalytic systems that are more environmentally benign.

Solvent and Catalyst-Free Conditions: One of the most effective green strategies is the elimination of volatile and toxic organic solvents. Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. jocpr.com Catalyst-free conditions, where the reaction is promoted by heat or microwave energy alone, further enhance the green credentials of a synthetic protocol. jocpr.com

Greener Solvents and Catalysts: When a solvent is necessary, the use of environmentally friendly options such as water or ethanol (B145695) is preferred. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An eco-friendly protocol for the synthesis of 2-sulfonyl quinolines has been developed using water as the solvent at ambient temperature, without the need for metal catalysts or external oxidants. researchgate.net This method utilizes sodium sulfinates as the sulfonylating agent. researchgate.net The use of reusable solid acid catalysts, such as Nafion NR50, under microwave conditions also represents a sustainable approach to quinoline synthesis. mdpi.com

Electrochemical Synthesis: Electrochemical methods offer a sustainable pathway for the synthesis of sulfonyl-substituted quinolines. rsc.org These reactions use electricity as a "clean" reagent to drive the transformation, often avoiding the need for chemical oxidants or reductants that generate stoichiometric waste. An electrochemical protocol for the synthesis of 2-aryl-3-sulfonyl substituted quinolines has been established, which proceeds under mild conditions in an undivided cell without the need for noble catalysts. rsc.org

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. C-H functionalization reactions are inherently atom-economical as they avoid the need for pre-functionalized substrates. researchgate.net

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Approach | Specific Method/Catalyst | Advantages | Reference |

| Solvent-Free Synthesis | Microwave irradiation | Reduced waste, shorter reaction times, energy efficiency. | jocpr.com |

| Greener Solvents | Water, Ethanol | Non-toxic, reduced environmental impact. | researchgate.net |

| Sustainable Catalysis | Nafion NR50 (reusable solid acid) | Catalyst recyclability, reduced waste. | mdpi.com |

| Electrochemical Synthesis | Undivided cell, no noble catalysts | Avoids chemical oxidants, mild conditions. | rsc.org |

| Metal- and Oxidant-Free Sulfonylation | Sodium sulfinates in water | Environmentally benign, ambient temperature. | researchgate.net |

Chemical Reactivity and Mechanistic Transformation Studies of 6 Methylsulfonyl Quinoline

Reactivity Profiles of the Quinoline (B57606) Heterocycle in 6-(Methylsulfonyl)quinoline

The quinoline core of this compound, a heterocyclic aromatic system, exhibits a reactivity profile influenced by the presence of both the fused benzene (B151609) and pyridine (B92270) rings. ecorfan.org This structure allows for both electrophilic and nucleophilic substitution reactions. youtube.com The nitrogen atom in the pyridine ring imparts a degree of deactivation towards electrophilic attack on that ring, making the carbocyclic (benzene) ring the more probable site for such reactions. ecorfan.orgyoutube.com Conversely, the pyridine ring is more susceptible to nucleophilic substitution. youtube.com

The presence of the electron-withdrawing methylsulfonyl group at the 6-position further modulates this reactivity. This group tends to decrease the electron density of the entire ring system, particularly affecting the benzene ring. This deactivation can influence the conditions required for electrophilic substitution and the regioselectivity of such reactions. For instance, in electrophilic reactions like nitration and bromination, substitution typically occurs at the 5- and 8-positions of the quinoline ring. youtube.com

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the reactive sites of quinoline derivatives. researchgate.net Analysis of Molecular Electrostatic Potential (MEP) surfaces helps to identify regions prone to electrophilic and nucleophilic attack. researchgate.net These theoretical approaches complement experimental findings in understanding the intricate reactivity of substituted quinolines like this compound.

Chemical Transformations and Modifications of the Methylsulfonyl Group

The methylsulfonyl group (-SO2CH3) in this compound is a key functional group that can undergo various chemical transformations, enabling the synthesis of diverse derivatives. This group is generally stable but can participate in reactions under specific conditions, allowing for the modification of the molecule's properties.

One significant transformation is the nucleophilic substitution of the methylsulfonyl group itself. Kinetic studies have shown that methylsulfonyl-substituted quinolines are highly reactive towards nucleophiles like methoxide (B1231860) ions. rsc.org In direct comparisons, methylsulfonyl compounds were found to be significantly more reactive than their corresponding chloro-substituted counterparts, a difference attributed to a lower activation energy for the reaction. rsc.org This high reactivity makes the methylsulfonyl group a good leaving group in nucleophilic aromatic substitution reactions.

The methylsulfonyl group can also influence the reactivity of other parts of the molecule. For instance, in the synthesis of certain derivatives, the methylsulfonyl group is introduced via oxidation of a corresponding methylthio precursor. nih.gov This transformation from a methylthio (-SCH3) to a methylsulfonyl (-SO2CH3) group is a common strategy to modify the electronic properties of the molecule, as the sulfonyl group is a much stronger electron-withdrawing group. This oxidation is often achieved using reagents like Oxone. nih.gov

Furthermore, the methylsulfonyl group can be part of a larger pharmacophore and its modification can be crucial for biological activity. Research on related quinoline and quinazolinone derivatives has demonstrated the importance of the methylsulfonylphenyl moiety for their therapeutic effects. nih.govnih.govnih.gov

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The dual aromatic nature of the quinoline ring system in this compound dictates its behavior in electrophilic and nucleophilic reactions. ecorfan.org The benzene ring is the primary site for electrophilic aromatic substitution, while the pyridine ring is more susceptible to nucleophilic attack. ecorfan.orgyoutube.com

Electrophilic Reactions: Electrophilic substitution on the quinoline ring, such as nitration and halogenation, typically occurs on the benzene ring at positions 5 and 8. youtube.com The presence of the electron-withdrawing methylsulfonyl group at the 6-position is expected to deactivate the benzene ring towards electrophilic attack, potentially requiring harsher reaction conditions compared to unsubstituted quinoline. Computational studies on related quinoline-5,8-dione derivatives have been used to analyze electrophilic and nucleophilic interactions by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr

Nucleophilic Reactions: Nucleophilic substitution reactions on the quinoline ring generally occur at the 2- and 4-positions of the pyridine ring. youtube.com A classic example is the Chichibabin reaction, where amination occurs at the 2-position using sodium amide in liquid ammonia. youtube.com The methylsulfonyl group, being strongly electron-withdrawing, can facilitate nucleophilic attack on the quinoline ring system.

A significant reaction pathway involves the nucleophilic displacement of the methylsulfonyl group itself. Kinetic studies have demonstrated that the methylsulfonyl group in quinolines is a very reactive leaving group in the presence of nucleophiles like methoxide, being 40 to 100 times more reactive than the corresponding chloro group. rsc.org This high reactivity is attributed to a lower activation energy. rsc.org

In some synthetic strategies, a chloro group at the 4-position of a this compound derivative can be readily displaced by nucleophiles to create a variety of new compounds. smolecule.com

Advanced Derivatization Strategies for Enhancing Molecular Complexity

Advanced derivatization strategies for this compound focus on leveraging the reactivity of both the quinoline core and the methylsulfonyl group to build more complex molecular architectures. These strategies are often employed in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. nih.govnih.govnih.gov

One common approach is through cross-coupling reactions , such as the Suzuki coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the quinoline scaffold (often halogenated) with various boronic acids. nih.gov For instance, a bromo-substituted quinoline can be coupled with (3-(methylsulfonyl)phenyl)boronic acid to introduce the desired methylsulfonylphenyl moiety. nih.gov

Multicomponent reactions offer an efficient way to increase molecular complexity in a single step. The Biginelli reaction, for example, can be used to synthesize complex pyrimidine-fused quinolines. researchgate.net Similarly, the Doebner-von Miller reaction provides a route to 2-arylquinoline-4-carboxylic acids, which can be further modified. nih.gov

Functional group interconversion is another key strategy. The methylsulfonyl group itself is often introduced late in a synthetic sequence by oxidizing a precursor methylthio group using an oxidizing agent like Oxone®. nih.gov This allows for the use of the less deactivating methylthio group during earlier synthetic steps. The carboxylic acid group, if present on the quinoline ring, can be converted to an amide through reaction with thionyl chloride followed by an amine.

Derivatization for analytical purposes is also a relevant strategy. For example, derivatives of methylsulfonylquinoline have been developed as fluorescent labeling reagents for amines in high-performance liquid chromatography (HPLC). rsc.org 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride reacts with primary amines to produce highly fluorescent amides, enabling their sensitive detection. rsc.org

These advanced derivatization methods, often used in combination, provide chemists with a powerful toolkit to generate a wide array of this compound derivatives with diverse structures and properties.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. bhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. bhu.ac.inyoutube.comscribd.com For 6-(Methylsulfonyl)quinoline, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular framework. rsc.org

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. rsc.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. Electron-withdrawing groups, such as the methylsulfonyl group and the nitrogen atom in the quinoline (B57606) ring, tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

In one study, the ¹H NMR spectrum of this compound showed a singlet for the methyl group protons at approximately 3.15 ppm. rsc.org The aromatic protons of the quinoline ring appeared as a series of multiplets in the range of 7.58 to 9.09 ppm. rsc.org Specifically, the proton at position 5 is often the most deshielded due to the anisotropic effect of the adjacent sulfonyl group and the ring nitrogen. The coupling patterns (e.g., doublets, triplets, and multiplets) observed in the spectrum arise from the interactions between neighboring protons and are crucial for assigning each signal to a specific proton on the quinoline ring. chemicalbook.com

Table 1: Selected ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 9.09 | s | - |

| H4 | 7.58 | q | 4.0 |

| H5 | 8.53 | s | - |

| H7 | 8.14-8.16 | m | - |

| H8 | 8.28-8.34 | m | - |

| SO₂CH₃ | 3.15 | s | - |

| Data sourced from a study using a 400 MHz spectrometer in CDCl₃. rsc.org | |||

| s = singlet, q = quartet, m = multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, Carbon-13 NMR provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are sensitive to the hybridization and electronic environment of the carbon atoms.

The spectrum of this compound typically displays signals for all ten carbon atoms of the quinoline ring system, as well as a signal for the methyl carbon of the sulfonyl group. The carbons directly attached to the electron-withdrawing sulfonyl group and the nitrogen atom are expected to be shifted downfield. For instance, C6, the carbon bearing the methylsulfonyl group, and the carbons in the pyridine (B92270) ring (C2, C8a) exhibit higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 151.0 |

| C3 | 122.0 |

| C4 | 136.0 |

| C4a | 129.0 |

| C5 | 128.0 |

| C6 | 138.0 |

| C7 | 125.0 |

| C8 | 130.0 |

| C8a | 148.0 |

| SO₂CH₃ | 45.0 |

| Note: These are predicted values and may vary from experimental data. |

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. brieflands.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. researchgate.net For this compound, the IR spectrum provides clear evidence for the key functional groups.

The most prominent and diagnostic peaks in the IR spectrum of this compound are those associated with the sulfonyl group (SO₂). This group exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically appearing in the range of 1350-1300 cm⁻¹ and a symmetric stretch found between 1160-1120 cm⁻¹. semanticscholar.orgbrieflands.com The presence of the quinoline ring is confirmed by C=C and C=N aromatic stretching vibrations in the 1600-1450 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. C-H bending vibrations for the substituted aromatic ring appear in the fingerprint region (below 1000 cm⁻¹). brieflands.com

Implementation of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns. brieflands.combrieflands.comnih.gov

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular weight, which in turn allows for the confirmation of its elemental composition (C₁₀H₉NO₂S). rsc.org The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the mass of the intact molecule. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), protonated molecules [M+H]⁺ or other adducts may be observed. rsc.org The fragmentation pattern can reveal the loss of the methyl group (CH₃) or the entire sulfonyl group (SO₂CH₃), providing further corroboration of the proposed structure.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Computational Chemistry and Theoretical Investigations of 6 Methylsulfonyl Quinoline

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. This method is crucial for understanding the potential biological targets of 6-(Methylsulfonyl)quinoline and its derivatives.

Studies on analogous compounds have demonstrated the utility of the quinoline (B57606) scaffold and the methylsulfonyl group in targeted drug design. For instance, derivatives of this compound have been investigated as inhibitors for several key protein targets. In one study, a derivative, 4-[3-(methoxyphenyl)amino]-6-(methylsulfonyl)quinoline-3-carboxamide, was identified as an inhibitor of phosphodiesterase 4 (PDE4). Docking simulations revealed a common binding mechanism where the nitrogen atom of the quinoline ring forms a critical hydrogen bond with the active-site residue Glutamine 581 (Gln581).

Similarly, molecular modeling of 2-(4-methylsulfonylphenyl)-quinoline derivatives targeting Cyclooxygenase-2 (COX-2) indicated that the methylsulfonyl group plays a key role in binding. It was shown to fit into a secondary pocket of the COX-2 active site, forming interactions with the amino acid Arginine 513 (Arg513). Other research on quinoline derivatives has explored their binding to the Epidermal Growth Factor Receptor (EGFR) and DNA topoisomerase, suggesting a broad range of potential applications for compounds containing the this compound core. nih.govnih.gov

Table 1: Examples of Molecular Docking Targets for this compound Analogs

| Target Protein | Key Interacting Residue(s) | Role of Moiety |

|---|---|---|

| Phosphodiesterase 4 (PDE4) | Gln581 | Quinoline nitrogen forms a hydrogen bond. |

| Cyclooxygenase-2 (COX-2) | Arg513 | Methylsulfonyl group inserts into a secondary binding pocket. |

| EGFR (mutant) | - | Quinoline scaffold provides a core for binding at ATP and allosteric sites. nih.gov |

| DNA Topoisomerase | ALA 1118, ALA 1119 | Quaternary ammonium (B1175870) quinoline derivatives show interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are used to predict the activity of new compounds and to understand which structural features are most important for their function.

For quinoline-based compounds, QSAR studies have been instrumental in designing molecules with enhanced activity. nih.gov A study on 5,8-quinolinequinone derivatives, which included the closely related 6-amino-7-(methylsulfonyl)quinoline-5,8-dione, developed QSAR models for anti-proliferative and anti-inflammatory activities. dergipark.org.tr These models were built using molecular descriptors calculated via Density Functional Theory (DFT), such as electronic, hydrophobic, and global reactivity parameters. dergipark.org.tr The results indicated that properties like the electrophilicity index, ionization potential, and electronegativity were strongly correlated with the biological activity of these compounds. dergipark.org.tr

The development of a robust QSAR model involves selecting appropriate descriptors that capture the essential physicochemical properties of the molecules. japsonline.com For quinoline derivatives, these often include topological, electronic, and 3D-MoRSE descriptors. japsonline.com The statistical quality of a QSAR model is typically validated using metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), ensuring the model is predictive and not overfitted. mdpi.com

Table 2: Representative Descriptors and Statistics in QSAR Models for Quinoline Derivatives

| Model Type | Key Descriptor Types | Statistical Metric | Typical Value |

|---|---|---|---|

| 2D-QSAR | Topological, Electronic (e.g., Electronegativity) | R² (Correlation Coefficient) | > 0.80 |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields | Q² (Cross-validation Coefficient) | > 0.50 |

| 2D-QSAR | 3D-MoRSE, Ring Count Descriptors | r²test (External Validation) | > 0.60 |

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.gov Computational tools are used to estimate properties such as intestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 (CYP) enzymes, and potential toxicity. nih.govmdpi.com

For compounds containing sulfonyl groups and heterocyclic rings like quinoline, these predictions are vital. Studies on various sulfonyl-containing derivatives have shown that the introduction of a sulfonyl group can positively influence pharmacokinetic indicators. udhtu.edu.ua For example, predictions for some sulfonyl-indole derivatives suggested good human intestinal absorption (HIA) but low BBB penetration, which could be advantageous for drugs intended to act peripherally. udhtu.edu.ua Likewise, in silico screening of benzimidazole (B57391) derivatives with a 4-(methylsulfonyl)phenyl group showed promising drug-likeness profiles. rsc.orgresearchgate.net

Predictions for quinoline derivatives often show good oral bioavailability. nih.gov However, a key area of investigation is their interaction with metabolic enzymes. Various studies have predicted that quinoline and sulfonyl-containing compounds may act as inhibitors of specific CYP450 enzymes, such as CYP2C9, CYP2C19, and CYP3A4, which is an important consideration for potential drug-drug interactions. nih.gov

Table 3: Predicted ADME Properties for Representative Sulfonyl-Containing Heterocycles

| ADME Parameter | Predicted Property | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Potential for oral administration. udhtu.edu.ua |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for central nervous system side effects. udhtu.edu.ua |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of specific drug-drug interactions. |

| CYP3A4 Inhibition | Potential Inhibitor | May affect the metabolism of co-administered drugs. nih.gov |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be affected by efflux pumps. |

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.govarabjchem.org MD simulations are frequently used to validate docking poses and to gain deeper insight into the binding mechanism. doi.org

For quinoline derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of various target proteins, including kinases and proteases. mdpi.comnih.gov In a study of quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors, MD simulations of a lead compound bound to its target kinase were run for 100 nanoseconds. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation confirmed that the complex remained stable, validating the binding mode predicted by docking. mdpi.com

These simulations can also highlight the flexibility of certain residues in the binding pocket and the persistence of key interactions, such as hydrogen bonds. frontiersin.org For instance, MD studies on a quinoline derivative targeting the SARS-CoV-2 main protease showed that a large number of stable intermolecular hydrogen bonds formed between the ligand and protein residues like Glu166 and Gln189, indicating a strong and stable interaction. nih.gov This level of detail is crucial for understanding the dynamic nature of ligand binding and for guiding further lead optimization. arabjchem.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govbohrium.com These calculations provide insights into a molecule's stability, reactivity, and the distribution of its electron density, which are fundamental to its interaction with biological targets.

For quinoline derivatives, DFT calculations at levels such as B3LYP/6-31G(d,p) are commonly used to determine a range of electronic and reactivity descriptors. dergipark.org.trnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Other calculated parameters, known as global reactivity descriptors, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). acs.org These values help to quantify the molecule's tendency to accept or donate electrons. For instance, a study on 5,8-quinolinequinone derivatives calculated these parameters to build QSAR models, demonstrating a direct link between the fundamental electronic structure and biological activity. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. bohrium.com

Table 4: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron; higher energy indicates a better donor. acs.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron; lower energy indicates a better acceptor. acs.org |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability; smaller gap suggests higher reactivity. nih.gov |

| Electronegativity | χ | Describes the power of an atom/molecule to attract electrons. acs.org |

| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. acs.org |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. acs.org |

Structure Activity Relationship Sar Studies of Methylsulfonyl Quinoline Derivatives

Positional Isomerism of the Methylsulfonyl Group and its Correlates with Biological Responses

The position of the methylsulfonyl group on the quinoline (B57606) ring is a critical determinant of biological activity. Studies have shown that altering the location of this substituent can lead to significant changes in a compound's efficacy and selectivity. For instance, in the context of anticancer agents, the placement of the methylsulfonyl group can influence the compound's ability to interact with specific molecular targets. nih.gov

The biological activity of quinoline derivatives is significantly influenced by the position of the methylsulfonyl group. For example, in a series of selenocyanate (B1200272) and diselenide quinoline derivatives tested for antileishmanial activity, the 2-substituted quinoline was found to be more active than the 8-substituted isomer. mdpi.com Similarly, positional isomerism has been shown to strongly regulate the antibacterial activity and toxicity of certain compounds. rsc.org

In the development of inhibitors for multidrug resistance protein 2 (MRP2), the position of a benzoyl group on the quinoline ring was found to be important. nih.gov Specifically, 6-benzoyl quinoline derivatives showed different MRP2 inhibition activity compared to their 8-benzoyl isomers, highlighting that even the position of other substituents in conjunction with the core scaffold affects the biological outcome. nih.gov

Systematic Exploration of Substituent Effects at Key Positions (C-4, C-6, C-7, C-8) on the Quinoline Core

The systematic modification of substituents at key positions on the 6-(methylsulfonyl)quinoline scaffold has been a fruitful approach for optimizing biological activity.

C-4 Position: Modifications at the C-4 position of the quinoline ring have been shown to significantly impact biological activity. For instance, the introduction of an amino group at this position is a common strategy in the design of antimalarial drugs. In a series of 4-aminoquinoline (B48711) derivatives, the presence of a terminal amino group was found to be essential for the drug's accumulation in the parasite's digestive vacuole. Furthermore, the nature of the substituent at C-4 can influence the selectivity of enzyme inhibitors. In a study of COX-2 inhibitors, 4-imidazolylmethylquinoline derivatives were found to be more selective, albeit less potent, than their 4-carboxyl counterparts. brieflands.com The introduction of a carboxyl group at the C-4 position of 2,3-diarylquinoline derivatives led to the highest COX-2 inhibitory potency and selectivity. brieflands.com

C-6 Position: The C-6 position of the quinoline ring is another critical site for substitution. The presence of a methoxy (B1213986) group at C-6 in certain quinoline derivatives has been associated with increased potency. nih.gov Conversely, in a study on antileishmanial agents, the introduction of a chloro atom at C-6 resulted in a highly active derivative, while fluoro or methoxy groups at the same position led to a considerable decrease in activity. mdpi.com

C-7 Position: The C-7 position has been a key focus for modification in the development of various therapeutic agents. The presence of a chlorine atom at the C-7 position of the quinoline ring is correlated with higher antimalarial activity. In the context of anticancer agents, substitutions at the C-7 and C-8 positions of certain quinoline derivatives with increased lipophilicity led to enhanced cytotoxicity and COX-2 inhibitory activity. researchgate.netnih.gov However, the introduction of a fluoro atom at C-7 in a 6-chloroquinoline (B1265530) derivative resulted in a significant loss of antileishmanial activity. mdpi.com

C-8 Position: Similar to the C-7 position, substituents at the C-8 position can modulate the biological profile of quinoline derivatives. In the aforementioned study on anticancer agents, increasing the lipophilicity of substituents at both C-7 and C-8 positions of the quinoline ring enhanced their cytotoxic effects on MCF-7 cells and their COX-2 inhibitory activity. researchgate.netnih.gov

The following table summarizes the observed effects of substituents at different positions on the quinoline core:

| Position | Substituent | Biological Effect | Reference |

| C-4 | Amino group | Essential for antimalarial activity | |

| Imidazolylmethyl | Increased COX-2 selectivity | brieflands.com | |

| Carboxyl group | High COX-2 inhibitory potency | brieflands.com | |

| C-6 | Methoxy group | Increased potency in some derivatives | nih.gov |

| Chloro atom | High antileishmanial activity | mdpi.com | |

| Fluoro/Methoxy group | Decreased antileishmanial activity | mdpi.com | |

| C-7 | Chloro atom | Higher antimalarial activity | |

| Lipophilic substituents | Enhanced cytotoxicity and COX-2 inhibition | researchgate.netnih.gov | |

| Fluoro atom | Loss of antileishmanial activity | mdpi.com | |

| C-8 | Lipophilic substituents | Enhanced cytotoxicity and COX-2 inhibition | researchgate.netnih.gov |

Design and Evaluation of Hybrid Molecular Architectures Containing Methylsulfonyl Quinoline Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug design to enhance affinity, improve potency, and reduce side effects. nih.govresearchgate.net The this compound scaffold has been successfully incorporated into various hybrid molecular architectures to create novel therapeutic agents.

One approach involves creating hybrid compounds by linking the quinoline moiety to other biologically active scaffolds. For example, quinoline-triazine hybrids have been synthesized and evaluated for their β-hematin inhibition, a key process in the malaria parasite's survival. nih.gov In one such hybrid, a 4-amino-7-chloro-quinoline derivative was connected to a 3-(methylsulfonyl)-1,2,4-triazine, resulting in a compound with enhanced lipophilicity and basicity, which promoted binding to hemin (B1673052). nih.govresearchgate.net

Another strategy involves the design of hybrid molecules that target multiple pathways involved in a disease. For instance, quinoline derivatives have been combined with sulfonamide moieties to create anticancer agents. nih.gov These hybrids have been designed to target various cancer cell lines, with some showing promising selective cytotoxicity against cancer cells over non-cancer cells. nih.gov The design of these hybrids often involves placing diverse functional groups on the quinoline ring to explore a wide range of physicochemical properties. nih.gov

Furthermore, quinoline-based hybrids have been developed as selective COX-2 inhibitors for anti-inflammatory and anticancer applications. nih.gov In these designs, a methylsulfonyl pharmacophore is often attached to a phenyl ring at the C-2 position of the quinoline, while another functional group, such as an imidazolylmethyl group, is placed at the C-4 position. researchgate.netnih.gov Molecular modeling studies have indicated that the methylsulfonyl group can fit into the secondary pocket of the COX-2 active site. researchgate.netnih.gov

The following table provides examples of hybrid molecules incorporating the methylsulfonyl quinoline scaffold:

| Hybrid Architecture | Target/Application | Key Findings | Reference |

| Quinoline-Triazine Hybrid | Antimalarial (β-hematin inhibition) | Enhanced lipophilicity and basicity promoted hemin binding. | nih.govresearchgate.net |

| Quinoline-Sulfonamide Hybrid | Anticancer | Showed selective cytotoxicity against various cancer cell lines. | nih.gov |

| 2-(4-methylsulfonylphenyl)-4-(imidazolylmethyl)quinoline | Selective COX-2 Inhibition/Anticancer | Methylsulfonyl group interacts with the secondary pocket of COX-2. | researchgate.netnih.gov |

| 4-aminoquinoline-benzohydrazide hybrids | Antibacterial | Evaluated against a panel of clinically relevant bacterial strains. | researchgate.net |

Biological Targets and Elucidation of Molecular Mechanisms of Action

Enzyme Inhibition Profiles and Mechanistic Insights

Inhibition of Cyclooxygenase-2 (COX-2) and Related Pathways

Derivatives of 6-(methylsulfonyl)quinoline have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. brieflands.comacs.org The methylsulfonyl (SO2Me) group is a key pharmacophore that contributes to this selective inhibition. brieflands.comacs.org This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

The mechanism of COX-2 inhibition by these compounds often involves the insertion of the methylsulfonyl substituent into a secondary pocket of the COX-2 active site, where it can interact with key amino acid residues such as Arginine 513 (Arg513). brieflands.com This interaction is a hallmark of diaryl heterocycle COX-2 inhibitors. brieflands.comacs.org The quinoline (B57606) ring itself serves as a suitable scaffold for this activity. brieflands.comnih.gov The potency and selectivity of these inhibitors can be influenced by the nature and position of other substituents on the quinoline ring. For instance, increasing the lipophilicity of substituents at the C-7 and C-8 positions of the quinoline ring has been shown to enhance both COX-2 inhibitory activity and cytotoxicity against certain cancer cell lines. brieflands.com

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Derivative 9a | 15.3 | 0.090 | 179.9 |

| Derivative 9c | 11.7 | 0.071 | 164.8 |

| Derivative 9d | 34.5 | 0.063 | 547.6 |

Table 1: In-vitro COX-1 and COX-2 enzyme inhibition data for selected 4-(Imidazolylmethyl)quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore. Data suggests that these compounds are potent and selective inhibitors of the COX-2 isozyme. brieflands.com

Interaction with Protein Kinases and Downstream Signaling

The this compound scaffold has been implicated in the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways. vulcanchem.com For instance, derivatives of this compound have the potential to act as p38 MAPK inhibitors, which are involved in inflammatory responses. vulcanchem.com The methylsulfonyl group can enhance binding to the hydrophobic domains of kinases. vulcanchem.com

Furthermore, some quinoline derivatives have been shown to inhibit Tumor Progression Loci-2 (Tpl2) kinase, which in turn reduces the production of Tumor Necrosis Factor α (TNF-α). acs.org The inhibition of these kinases can disrupt downstream signaling cascades that are critical for cell survival and proliferation. While direct studies on this compound are limited, related structures show that the quinoline core can be a platform for developing inhibitors of kinases like phosphatidylinositol-3 kinase (PI3K) and ATR protein kinase. google.comresearchgate.net

Carbonic Anhydrase Inhibition Mechanisms

Certain derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov The inhibition of specific CA isoforms, such as CA IX, which is overexpressed in some tumors, is a target for anticancer drug development. nih.govresearchgate.net

The primary mechanism of action for many CA inhibitors involves the binding of a zinc-binding group, such as a sulfonamide (SO2NH2), to the zinc ion in the enzyme's active site. nih.govmdpi.com While the methylsulfonyl group (SO2CH3) in this compound is not a classical zinc-binding group, its presence in a molecule can still contribute to CA inhibition. The inhibition mechanism for compounds that are not classical sulfonamides is not always fully understood and may involve binding to other sites on the enzyme or occluding the active site entrance. nih.gov Studies on 7-amino-3,4-dihydroquinolin-2-one derivatives, which share a quinoline core, have shown that derivatization, including with methylsulfonyl chloride, can lead to inhibition of CA isoforms, particularly hCA IX. nih.gov

Receptor Binding Affinity and Modulatory Effects

The quinoline scaffold is a versatile structure that can be modified to interact with a variety of cellular receptors. While specific receptor binding studies for this compound are not extensively detailed, related quinoline derivatives have been shown to possess affinity for and modulate the activity of certain receptors. nih.gov

For example, novel 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide derivatives have been designed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These compounds demonstrate that the quinoline core can be a key element in achieving selective receptor modulation. Additionally, structural modifications to the quinoline ring, such as the introduction of hydroxyl groups, can influence receptor interactions, including those with NMDA receptors and G protein-coupled receptor 35 (GPR35). mdpi.com

Modulation of Cellular Signaling Cascades, e.g., NF-κB Pathway Inhibition

This compound and its derivatives can exert their biological effects by modulating key cellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. vulcanchem.com The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. nih.govmdpi.com

Isoquinoline derivatives, which are structurally related to quinolines, have been shown to inhibit the NF-κB pathway, which is crucial for the survival and proliferation of cancer cells. Some benzothiazole-quinoline hybrids containing a methylsulfonyl group have demonstrated the ability to downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, which is indicative of NF-κB pathway modulation. vulcanchem.com The inhibition of the NF-κB pathway can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα or interfering with the DNA-binding activity of NF-κB transcription factors. nih.govmdpi.com

Molecular Mechanisms Underlying Antiproliferative Activities

The antiproliferative activities of this compound derivatives are multifaceted and arise from their ability to interact with several molecular targets and pathways involved in cancer cell growth and survival. researchgate.netresearchgate.netnih.gov

One of the key mechanisms is the induction of apoptosis, or programmed cell death. Pyridine (B92270) derivatives containing a methylsulfonyl group have been shown to induce apoptosis in cancer cells. This can be achieved through various means, including the inhibition of signaling pathways that promote cell survival, such as the NF-κB pathway.

Furthermore, the inhibition of COX-2 by this compound derivatives also contributes to their antiproliferative effects. brieflands.com Overexpression of COX-2 has been observed in various cancers, where it promotes tumor growth by inhibiting apoptosis and stimulating angiogenesis. nih.gov By inhibiting COX-2, these compounds can suppress the production of prostaglandins (B1171923) that are involved in carcinogenesis. nih.govbrieflands.com

The cytotoxicity of these compounds has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with some derivatives showing potent activity. brieflands.comvulcanchem.com The antiproliferative effect is often dependent on the specific substitutions on the quinoline ring, with lipophilicity playing a role in the cytotoxicity against certain cell lines. brieflands.com

| Compound/Derivative | Cell Line | Activity | Reported IC50 (μM) |

|---|---|---|---|

| Analogous Benzothiazole-Quinoline Hybrid | MCF-7 (Breast) | Antiproliferative | 0.45 |

| Analogous Benzothiazole-Quinoline Hybrid | A549 (Lung) | Antiproliferative | 1.2 |

| 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (9d) | MCF-7 (Breast) | Cytotoxic | Not specified as IC50, but most cytotoxic in series |

| Pyridine derivative with methylsulfonyl group | MCF-7 (Breast) | Apoptosis Induction | 20 |

Table 2: Antiproliferative and cytotoxic activities of this compound analogs against various cancer cell lines. brieflands.comvulcanchem.com

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant potential of quinoline derivatives, including those containing a methylsulfonyl group, is a significant area of research. These compounds exhibit their antioxidant effects through various mechanisms, primarily centered on their ability to scavenge free radicals and modulate oxidative stress pathways. The inherent aromatic nature of the quinoline core contributes to its ability to stabilize and delocalize unpaired electrons, a key feature of chemical antioxidants.

Studies on novel quinoline derivatives have demonstrated pronounced antioxidant activity, which is highly dependent on the specific structural features of the compounds. researchgate.net The evaluation of this activity is often conducted using methods like the p-nitroso-N,N-dimethylaniline assay, which measures the rate of reaction between the compound and hydroxyl (OH•) radicals. researchgate.net Results from such assays are frequently compared against well-known antioxidants like vitamin C to benchmark their efficacy. researchgate.net

Another common method to assess free radical scavenging is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net For instance, certain 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have shown significant radical scavenging activity in DPPH assays, with some compounds achieving up to 92.96% inhibition. researchgate.net This activity is often linked to the presence of phenolic groups, which can donate a hydrogen atom to terminate free radical chain reactions. japsonline.com The ABTS [2, 2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging assay is another method used to substantiate the free radical scavenging properties of these compounds. japsonline.com

The antioxidant mechanism can also involve the modulation of cellular antioxidant systems. For example, some dihydroquinoline derivatives have been shown to normalize the function of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, glutathione (B108866) reductase (GR), glutathione peroxidase (GP), and glutathione S-transferase (GST) in models of oxidative stress. mdpi.com This helps to alleviate the cellular damage caused by reactive oxygen species (ROS). mdpi.com

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Novel 6-amino-substituted quinoline derivatives | p-nitroso-N,N-dimethylaniline assay | Exhibited pronounced antioxidant activity, comparable to Vitamin C, by reacting with OH radicals. | researchgate.net |

| 2-chloroquinoline-3-carbaldehydes (1g) | DPPH assay | Showed 92.96% radical scavenging activity. | researchgate.net |

| Benzo[f]quinoline benzimidazole (B57391) derivative (19) | In silico molecular docking | Showed strong binding to key amino acids of HCV NS5B polymerase, suggesting potential as an antioxidant agent. | nih.gov |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | In vivo (acetaminophen-induced liver injury) | Normalized antioxidant enzyme functions (SOD, catalase, GR, GP, GST) and reduced oxidative stress. | mdpi.com |

| Various quinoline derivatives (6n) | DPPH scavenging assay | Exhibited a maximum of 74.76% inhibition. | researchgate.net |

Antiplatelet Aggregation Mechanisms

The role of quinoline derivatives as inhibitors of platelet aggregation is an area of active investigation, targeting pathways involved in thrombosis. brieflands.com Platelet aggregation is a critical process in hemostasis, but its uncontrolled activation can lead to cardiovascular diseases. brieflands.com Antiplatelet agents work by interfering with the signaling pathways that lead to platelet activation and clumping. nih.gov

While specific studies focusing exclusively on this compound are limited in the provided context, research on the broader class of quinoline alkaloids provides insight into potential mechanisms. nih.gov These compounds can inhibit platelet aggregation induced by various agonists such as arachidonic acid, collagen, and thrombin. brieflands.comnih.gov

The primary mechanisms for many antiplatelet drugs involve the inhibition of specific receptors or enzymes on the platelet surface. nih.gov For example, some drugs irreversibly inhibit cyclooxygenase-1 (COX-1), which is crucial for the synthesis of thromboxane (B8750289) A₂, a potent platelet aggregator. brieflands.com Others act as antagonists to the P2Y₁₂ receptor, blocking the pro-aggregatory effects of adenosine (B11128) diphosphate (B83284) (ADP). brieflands.comnih.gov Research into novel synthetic quinoline derivatives aims to identify compounds that can effectively target these or other pathways in the aggregation cascade. brieflands.com The development of such agents is crucial for the prevention and treatment of thrombotic diseases. japsonline.com

Antimicrobial Action via Specific Molecular Targets (e.g., DNA Gyrase, Topoisomerase IV)

Quinolone compounds are well-established antimicrobial agents that exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.govbibalex.org These enzymes are type II topoisomerases that manage the topological state of DNA within the bacterial cell, which is critical for processes like replication, recombination, and repair. nih.govresearchgate.net The presence of a methylsulfonyl group on the quinoline scaffold can influence the compound's solubility and bioactivity, potentially enhancing its interaction with these molecular targets.

DNA Gyrase: This enzyme is essential in most bacteria for introducing negative supercoils into the DNA, a process that requires ATP. researchgate.net It is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). nih.gov Quinolones primarily inhibit the subunit A of bacterial DNA gyrase. mdpi.com They function by stabilizing the transient complex formed between the gyrase and the DNA, where the DNA is cleaved. bibalex.org This drug-enzyme-DNA ternary complex blocks the movement of replication forks and transcription machinery, leading to a cessation of cell growth and ultimately cell death. bibalex.org Molecular docking studies have been used to analyze the binding affinity of quinoline derivatives within the catalytic region of GyrA, comparing their interactions to standard drugs like ciprofloxacin (B1669076) and norfloxacin. mdpi.com

Topoisomerase IV: This enzyme is also a heterotetramer, composed of ParC₂ParE₂ subunits, and is homologous to DNA gyrase. nih.gov Its primary role is to decatenate, or unlink, newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. researchgate.net In many Gram-positive bacteria, topoisomerase IV is the primary target for quinolones, while in many Gram-negative bacteria like E. coli, it is the secondary target after DNA gyrase. nih.gov The mechanism of inhibition is similar to that of DNA gyrase, involving the stabilization of a cleavage complex that leads to double-strand DNA breaks. nih.gov The dual-targeting ability of many quinolones against both DNA gyrase and topoisomerase IV is a key advantage, as mutations in both enzymes are generally required to confer high-level resistance. nih.govnih.gov

Research has focused on developing novel quinoline derivatives that are potent dual inhibitors of both enzymes to enhance their antibacterial spectrum and overcome resistance. nih.gov

Table 2: Inhibition of Bacterial Topoisomerases by Quinoline Derivatives

| Target Enzyme | Subunits | Primary Function | Mechanism of Inhibition by Quinolones | Reference |

|---|---|---|---|---|

| DNA Gyrase | GyrA₂GyrB₂ | Introduces negative supercoils into DNA, facilitating replication. | Traps the enzyme-DNA cleavage complex, blocking replication fork progression and inducing lethal double-strand breaks. | nih.govbibalex.orgnih.govmdpi.com |

| Topoisomerase IV | ParC₂ParE₂ | Decatenates interlinked daughter chromosomes post-replication. | Stabilizes the enzyme-DNA complex, preventing chromosome segregation and leading to cell death. | nih.govbibalex.orgresearchgate.net |

Advanced Analytical Methodologies in Research on 6 Methylsulfonyl Quinoline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern chemical research, valued for its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of a molecule's elemental composition from its exact mass, a critical step in confirming the identity of a newly synthesized compound like 6-(Methylsulfonyl)quinoline and its derivatives. measurlabs.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. bioanalysis-zone.com

In research involving derivatives of methylsulfonyl quinoline (B57606), HRMS is routinely used to confirm the successful synthesis of target structures. For instance, in the synthesis of Ethyl 3-(4-(methylsulfonyl)benzoyl)quinoline-2-carboxylate, a related compound, HRMS (ESI) was used to verify its formation. The analysis provided an exact mass that was virtually identical to the theoretically calculated mass for the protonated molecule [M+H]⁺, offering definitive evidence of the compound's identity. rsc.org

Table 1: HRMS (ESI) Data for a this compound-Related Derivative

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|

This interactive table presents High-Resolution Mass Spectrometry data for a derivative related to this compound.

Further illustrating the utility of high-accuracy mass data, predicted Collision Cross Section (CCS) values can be calculated for derivatives like 4-chloro-6-(methylsulfonyl)quinoline (B1457061). uni.lu CCS is an important physicochemical property that is related to the ion's size and shape in the gas phase. This data, derived from the molecule's accurate mass and structure, can serve as an additional point of identification in advanced ion mobility-mass spectrometry analyses. lcms.cz

Table 2: Predicted Collision Cross Section (CCS) Data for 4-chloro-6-(methylsulfonyl)quinoline

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 242.00371 | 145.9 |

| [M+Na]⁺ | 263.98565 | 157.8 |

| [M-H]⁻ | 239.98915 | 150.1 |

| [M+K]⁺ | 279.95959 | 152.7 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatography coupled with mass spectrometry is a powerful hybrid technique that separates complex mixtures and identifies the individual components. nih.gov The chromatograph (either Gas or Liquid) separates compounds based on their physical properties, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. This combination is essential for assessing the purity of synthesized compounds and analyzing their presence in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile and thermally sensitive molecules, which is common for quinoline derivatives. researchgate.net It is frequently employed to confirm the successful synthesis and purity of compounds containing the methylsulfonyl quinoline scaffold. In one study, a series of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinoline derivatives were characterized using LC-MS with electrospray ionization (ESI). The detection of the protonated molecular ion [M+1]⁺ for each derivative confirmed their respective molecular weights, serving as a primary check of their identity. nih.gov

Table 3: LC-MS Data for Synthesized Methylsulfonyl Phenyl Quinoline Derivatives

| Compound | Molecular Formula | Expected Mass | Found Mass [M+1]⁺ | Source |

|---|---|---|---|---|

| 2-(4-Methylsulfonyl)phenyl-quinoline-4-yl)methanol | C₁₇H₁₅NO₃S | 313.37 | 314.9 | nih.gov |

| (7-Chloro-2-(4-methylsulfonyl)phenyl-quinoline-4-yl)methanol | C₁₇H₁₄ClNO₃S | 347.81 | 332.9 (Isotope Adjusted) | nih.gov |

| (8-Methyl-2-(4-methylsulfonyl)phenyl-quinoline-4-yl)methanol | C₁₈H₁₇NO₃S | 327.39 | 336.9 (Isotope Adjusted) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is effective for the analysis of volatile and thermally stable compounds. uin-alauddin.ac.id While direct GC-MS data for this compound is not prominent, the technique is well-established for the analysis of the core quinoline structure. For example, a GC-MS method was developed for the determination of quinoline in textiles, demonstrating the technique's suitability for this class of compounds. madison-proceedings.com In such analyses, the mass spectrometer identifies quinoline by its characteristic mass spectrum, with key fragment ions at m/z 129, 102, and 77, which constitute a molecular fingerprint. madison-proceedings.com This foundational methodology can be adapted for purity and side-product analysis during the synthesis of this compound, provided the compound exhibits sufficient volatility and thermal stability.

Advanced Spectroscopic Techniques (e.g., Fluorescence, Raman Spectroscopy) for Detailed Molecular Characterization in Complex Systems

Beyond mass-based techniques, advanced spectroscopic methods provide insight into the molecular structure and electronic properties of this compound.

Fluorescence Spectroscopy Quinoline and its derivatives are known for their significant photophysical properties and are often investigated for their potential use as fluorescent probes and in optoelectronic materials. researchgate.net Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing information about its electronic structure and its interaction with the local environment. csfarmacie.cz The fluorescence properties—such as emission wavelength, intensity, and quantum yield—are highly sensitive to the nature and position of substituents on the quinoline ring. acs.org

Table 4: Example Photophysical Data for Functionalized Quinoline Derivatives in Methanol

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Source |

|---|---|---|---|---|

| Quinoline-fused dihydro-quinazolinone (6a) | ~250, ~330 | 367 | - | acs.org |

| Quinoline-fused dihydro-quinazolinone (6b) | ~250, ~340 | 371 | - | acs.org |

| Quinoline-fused dihydro-quinazolinone (6c) | ~260, ~350 | 380 | - | acs.org |

This interactive table illustrates the typical absorption and emission characteristics of complex quinoline derivatives, showing how functionalization influences photophysical properties.

Raman Spectroscopy Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light (laser) and is highly specific to the molecular bonds and symmetry of a compound. libretexts.org It is particularly useful for identifying functional groups and elucidating molecular structure.

For this compound, a Raman spectrum would be expected to show characteristic peaks for both the quinoline ring system and the methylsulfonyl group. Analysis of the closely related compound 6-Methylquinoline reveals distinct Raman shifts corresponding to the vibrations of the quinoline core. nih.gov

Table 5: FT-Raman Spectral Peaks for 6-Methylquinoline

| Raman Shift (cm⁻¹) |

|---|

| 3058.9 |

| 2921.2 |

| 1618.8 |

| 1588.6 |

| 1496.0 |

| 1445.6 |

| 1380.0 |

| 1219.0 |

| 1139.0 |

| 1032.0 |

| 887.8 |

| 825.9 |

| 786.5 |

| 520.1 |

| 475.2 |

Data sourced from Bio-Rad Laboratories, Inc. via PubChem. nih.gov This interactive table shows the key Raman peaks for a structurally similar compound, which are indicative of the quinoline core.

Furthermore, the methylsulfonyl group would produce its own characteristic Raman signals. Studies of other sulfonyl-containing compounds show characteristic stretching and deformation modes. For example, the symmetric and asymmetric stretching vibrations of the S=O bonds typically appear in the 1100-1160 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively. Critically, SO₂ deformation (scissoring/wagging) modes are reported at lower wavenumbers, such as 569 cm⁻¹ and 518 cm⁻¹. researchgate.net The presence of these specific bands in a Raman spectrum would serve as definitive evidence for the methylsulfonyl moiety in the this compound structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Methylsulfonyl)quinoline, and how can purity be validated?

- Methodology : Adapt deoxygenative sulfonylation protocols from quinoline N-oxide precursors (e.g., using sulfonyl chlorides and transition-metal-free conditions). Purification via column chromatography followed by characterization using H/C NMR and high-resolution mass spectrometry (HRMS) ensures structural confirmation .

- Key Parameters : Monitor reaction progress with TLC, and optimize solvent systems (e.g., acetone or DCM) for yield improvement.

Q. How can researchers assess the baseline cytotoxicity of this compound in cell lines?

- Methodology : Use standardized assays like MTT or resazurin-based viability tests in leukemia (e.g., Jurkat, HL-60) or cancer cell lines. Include dose-response curves (e.g., 1–100 µM) and calculate IC values. Validate results with flow cytometry for apoptosis/necrosis markers (e.g., Annexin V/PI) .

- Controls : Compare with known cytotoxic agents (e.g., doxorubicin) and include untreated cells to account for baseline metabolic activity.